molecular formula C16H16O3 B8766614 Methyl 2-(benzyloxy)-5-methylbenzoate

Methyl 2-(benzyloxy)-5-methylbenzoate

Cat. No.: B8766614
M. Wt: 256.30 g/mol
InChI Key: KZJVCENZDJZLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxy)-5-methylbenzoate is an aromatic ester featuring a benzyloxy group at the ortho position (C2) and a methyl group at the para position (C5) on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure allows for functionalization at the methyl or benzyloxy positions, enabling derivatization into more complex molecules.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O3/c1-12-8-9-15(14(10-12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

KZJVCENZDJZLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric effects of substituents significantly influence the behavior of aromatic esters. Below is a comparison of key derivatives:

Table 1: Substituent Profiles and Key Characteristics
Compound Name Substituents (Position) Functional Groups CAS Number Key Properties/Applications Reference
Methyl 2-(benzyloxy)-5-methylbenzoate Benzyloxy (C2), Methyl (C5) Ester Not provided Intermediate in synthesis -
Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate Benzyloxy (C2), Bromoacetyl (C5) Ester, Bromoacetyl MFCD08274752 Alkylating agent; electron-withdrawing group enhances electrophilicity
Methyl 5-methoxy-2-methylbenzoate Methoxy (C5), Methyl (C2) Ester, Methoxy Not provided Electron-donating methoxy group stabilizes ring; potential precursor for methoxy-containing APIs
Benzyl 2-(benzyloxy)-5-bromobenzoate Benzyloxy (C2), Bromo (C5) Ester (benzyl), Bromo 850350-09-3 Bromo substituent enables cross-coupling reactions (e.g., Suzuki)
Methyl 5-acetyl-2-(benzyloxy)benzoate Benzyloxy (C2), Acetyl (C5) Ester, Ketone 27475-09-8 Acetyl group participates in condensation reactions; used in drug discovery

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromoacetyl () and sulfonyl () substituents increase electrophilicity, making these compounds reactive toward nucleophiles. For example, methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate may act as an alkylating agent in SN2 reactions.
  • Electron-Donating Groups (EDGs) : Methoxy () and methyl (target compound) groups enhance ring stability and direct electrophilic substitution to specific positions. Methyl 5-methoxy-2-methylbenzoate’s methoxy group could improve solubility in polar solvents.
  • Halogen Substituents : Bromo () and iodo () groups enable halogen-specific reactions (e.g., Grignard, Ullmann coupling). Benzyl 2-(benzyloxy)-5-bromobenzoate is particularly valuable in cross-coupling syntheses.

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